Kki 5

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZYLOMMGMLDHT-BIVGDOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914102 | |

| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97145-43-2 | |

| Record name | KKI 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Kki 5 in Cancer Cells: A Technical Guide

A Note on Nomenclature: Initial database searches for "Kki 5" did not yield a recognized molecular entity in cancer biology. It is highly probable that this query is a typographical error for two well-established and critical proteins in oncology: Krüppel-like factor 5 (KLF5) and Extracellular signal-regulated kinase 5 (ERK5) . Both are pivotal in cancer cell signaling and are actively being investigated as therapeutic targets. This guide will provide an in-depth technical overview of the mechanisms of action for both KLF5 and ERK5 in cancer cells to comprehensively address the likely intent of the query.

Part 1: Krüppel-like Factor 5 (KLF5) in Cancer

KLF5 is a zinc-finger-containing transcription factor that plays a context-dependent and often oncogenic role in a variety of human cancers. Its activity is tightly regulated by numerous signaling pathways, and its dysregulation can lead to aberrant gene expression, promoting cancer cell proliferation, survival, and metastasis.

Mechanism of Action

KLF5 exerts its influence by binding to GC-rich sequences in the promoter regions of its target genes, thereby modulating their transcription. This transcriptional regulation impacts a wide array of cellular processes critical for cancer development and progression.

1. Regulation of Cell Cycle and Proliferation:

KLF5 is a key driver of cell cycle progression. It directly upregulates the transcription of several critical cell cycle-related genes:

-

Cyclin D1: A crucial regulator of the G1/S phase transition. KLF5 binds to the cyclin D1 promoter, enhancing its expression and promoting cell cycle entry.

-

Cyclin B1/Cdc2: These proteins are essential for the G2/M transition, and their upregulation by KLF5 facilitates mitotic entry.

-

E2F1: A transcription factor that activates genes required for DNA replication and cell cycle progression.[1]

-

RAD51: Involved in DNA repair, its upregulation by KLF5 can contribute to genomic stability in rapidly dividing cancer cells.[1]

Conversely, KLF5 can also suppress the expression of cell cycle inhibitors, such as p21, further promoting proliferation.

2. Control of Cell Survival and Apoptosis:

KLF5 can promote cancer cell survival by upregulating anti-apoptotic factors and suppressing pro-apoptotic signals. For instance, it has been shown to induce the expression of the pro-survival protein Pim1 in response to DNA damage.

3. Promotion of Metastasis and Invasion:

KLF5 is implicated in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. It can upregulate the expression of EMT-inducing transcription factors like Slug. Furthermore, KLF5 can promote cell migration by transcriptionally activating genes such as FYN, which in turn activates FAK, a central molecule in cell adhesion and migration signaling.[1]

4. Regulation of Angiogenesis:

KLF5 contributes to tumor angiogenesis by inducing the transcription of pro-angiogenic factors like angiogenic factor with G-patch and FHA domains 1 (AGGF1).[1]

Signaling Pathways Regulating and Mediated by KLF5

The function of KLF5 is intricately linked with several major signaling pathways in cancer cells.

-

Wnt/β-catenin Pathway: KLF5 is a downstream target of the Wnt signaling pathway. Its expression is induced by β-catenin, and KLF5 itself can further potentiate Wnt signaling, creating a positive feedback loop.

-

Receptor Tyrosine Kinase (RTK) Pathways: Growth factor signaling through RTKs, such as the Ras-MAPK pathway, can lead to the activation and increased expression of KLF5.

-

TGF-β Pathway: The role of KLF5 in the TGF-β pathway is complex and context-dependent. It can act as both a mediator and a modulator of TGF-β signaling, influencing its dual role as a tumor suppressor in early-stage cancers and a promoter of metastasis in later stages.[2]

-

NF-κB Pathway: KLF5 can activate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[3] KLF5 can promote the nuclear translocation of the NF-κB p65 subunit.[3]

-

Hippo Pathway: The Hippo pathway, a critical regulator of organ size and cell proliferation, can also influence KLF5 activity.

Diagram: KLF5 Signaling Network in Cancer Cells

References

Unveiling the KKI 5 Inhibitor: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KKI 5 inhibitor is a synthetic heptapeptide that acts as a specific inhibitor of tissue kallikrein. This guide provides a comprehensive overview of its chemical structure, inhibitory activity, and the experimental protocols used for its characterization. Understanding the molecular details of this compound is crucial for its potential application in therapeutic areas where tissue kallikrein activity is implicated, such as inflammation and cancer.[1]

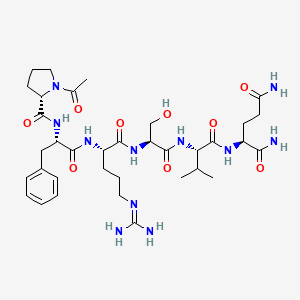

Chemical Structure

The this compound inhibitor is a synthetic peptide with the amino acid sequence Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2.[2] It is an analog of a segment of bovine kininogen, specifically the sequence from Ser386 to Gln392.[2] The peptide is modified with an acetyl group at the N-terminus and an amide group at the C-terminus.

The full chemical name is 1-acetyl-L-prolyl-L-phenylalanyl-N5-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-glutamamide.[1] Its molecular formula is C35H55N11O9, and it has a molecular weight of approximately 773.88 g/mol .

Below is a 2D representation of the chemical structure of the this compound inhibitor.

Quantitative Inhibitory Activity

The inhibitory potency of the this compound inhibitor against tissue kallikrein has been determined using enzymatic assays. The key quantitative metric for its activity is the inhibitory constant (Ki).

| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) |

| This compound (Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2) | Tissue Kallikrein | 101 µM[2] |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Acetic anhydride for N-terminal acetylation

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) is activated with coupling reagents and coupled to the deprotected resin in the presence of a base.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Val, Ser, Arg, Phe, Pro, Ser).

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold ether, dissolved in a suitable solvent, and purified by reverse-phase HPLC.

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry.

Tissue Kallikrein Inhibition Assay (Chromogenic Assay)

The inhibitory activity of this compound is determined by measuring its ability to reduce the rate of substrate cleavage by tissue kallikrein. A chromogenic substrate is used, which releases a colored product upon cleavage, allowing for spectrophotometric quantification.

Materials:

-

Purified tissue kallikrein

-

This compound inhibitor (at various concentrations)

-

Chromogenic substrate for kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[3][4]

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.8)[3]

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A fixed concentration of tissue kallikrein is pre-incubated with varying concentrations of the this compound inhibitor in the assay buffer for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

Kinetic Measurement: The rate of color development (release of p-nitroaniline) is monitored by measuring the absorbance at 405 nm over time using a microplate reader.[3][4]

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

Ki Determination: The inhibitory constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

Signaling Pathway and Mechanism of Inhibition

Tissue kallikrein is a serine protease that plays a role in various physiological and pathological processes. One of its key functions is the cleavage of low-molecular-weight kininogen to release bradykinin, a potent inflammatory mediator. Additionally, tissue kallikrein can activate other signaling pathways, such as the Proteinase-Activated Receptor 1 (PAR1) pathway, leading to downstream effects like cell migration and proliferation.

The this compound inhibitor, being a substrate analog, is believed to bind to the active site of tissue kallikrein, thereby preventing it from cleaving its natural substrates. This competitive inhibition blocks the downstream signaling events initiated by tissue kallikrein.

Experimental Workflow for this compound Characterization

The overall workflow for the synthesis and characterization of the this compound inhibitor involves several key stages, from initial peptide assembly to the final determination of its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Interplay of Kallikrein-Related Peptidase 5 and the Plasminogen System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease predominantly expressed in the epidermis. It plays a crucial role in skin desquamation, the process of shedding dead skin cells, by cleaving corneodesmosomal proteins. Dysregulation of KLK5 activity is implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and rosacea. While the user's initial query focused on the "inhibition" of plasmin by KLK5, current scientific literature reveals a more intricate and multifaceted relationship. This technical guide elucidates the complex interactions between KLK5 and the plasminogen/plasmin system, focusing on the proteolytic cleavage of plasminogen by KLK5, the reciprocal activation of KLK5 precursors by plasmin, and the roles of shared physiological inhibitors. This guide will provide an in-depth overview of the biochemical interactions, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways and workflows.

The Interplay Between KLK5 and the Plasminogen/Plasmin System: Beyond Simple Inhibition

Contrary to a direct inhibitory relationship, the interaction between KLK5 and the plasminogen/plasmin system is characterized by a series of proteolytic events with significant physiological implications.

Plasminogen Cleavage by KLK5 and the Generation of Angiostatin-Like Fragments

A key function of KLK5 in relation to the plasminogen system is its ability to cleave plasminogen, a zymogen that is the precursor to the potent fibrinolytic enzyme plasmin. This cleavage by KLK5 does not lead to the formation of active plasmin but rather generates angiostatin-like fragments[1]. Angiostatin is a well-known endogenous inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Several other kallikrein-related peptidases, including KLK3 (prostate-specific antigen), KLK6, and KLK13, have also been shown to generate angiostatin-like fragments from plasminogen[1]. This suggests a broader role for the KLK family in regulating angiogenesis through the processing of plasminogen.

Activation of pro-KLKs by Plasmin: A Potential Feedback Loop

The relationship between KLKs and plasmin is not unidirectional. Plasmin has been shown to activate the pro-enzymes (zymogens) of several KLKs. For instance, plasmin can activate pro-KLK6[2][3]. While the direct activation of pro-KLK5 by plasmin is not as extensively documented in the readily available literature, the partial hydrolysis of pro-KLK5 by plasmin has been observed[3]. This suggests the existence of a feedback loop where plasmin, once activated, can in turn activate members of the KLK cascade, potentially amplifying proteolytic signals in tissues where both systems are active.

Shared Physiological Inhibitors: An Indirect Regulatory Link

KLK5 and plasmin are both serine proteases and are subject to regulation by common endogenous inhibitors. This shared inhibition provides an indirect link between their activities.

-

Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI): LEKTI, encoded by the SPINK5 gene, is a crucial inhibitor of KLK5 in the epidermis[4]. Importantly, LEKTI has also been shown to inhibit plasmin[2][5][6].

-

Alpha-2-Antiplasmin (α2-Antiplasmin): As the primary inhibitor of plasmin in the circulation, α2-antiplasmin has also been found to inhibit KLK5.

The dual inhibitory action of these proteins highlights a coordinated regulatory mechanism for controlling proteolytic activity in tissues where both KLK5 and the plasminogen/plasmin system are present.

Quantitative Data

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| LEKTI | Plasmin | 27 ± 5 nM | Noncompetitive | [2][5][6] |

| LEKTI | KLK5 | Extremely tight binding | Rapid and Irreversible | [4] |

| Inhibitor | Target Enzyme | Association Rate Constant (kass) |

| α2-Antiplasmin | KLK5, KLK2, KLK4, KLK12 | 2.2 × 10^5 M⁻¹s⁻¹ |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the KLK5 and plasminogen interaction.

In Vitro Cleavage of Plasminogen by KLK5

This protocol describes a general procedure for assessing the cleavage of plasminogen by KLK5 in vitro.

Objective: To determine if and how KLK5 cleaves human plasminogen and to identify the resulting fragments.

Materials:

-

Recombinant human KLK5 (active)

-

Human plasminogen (full-length)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 1.0 mM EDTA and 0.01% Tween-20

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Coomassie Brilliant Blue stain or silver stain

-

Western blot apparatus

-

Anti-plasminogen antibody

-

Mass spectrometer (for fragment identification)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine human plasminogen (e.g., 44.5 µM final concentration) and recombinant human KLK5 (e.g., 4.5 µM final concentration) in the reaction buffer.

-

Control Reactions:

-

Plasminogen only (negative control)

-

KLK5 only (negative control)

-

-

Incubation: Incubate the reaction mixtures at 37°C. Time points for analysis can be taken at various intervals (e.g., 0, 1, 4, 24 hours) to observe the progression of cleavage.

-

Reaction Termination: Stop the reaction at each time point by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.

-

Analysis of Cleavage Products:

-

SDS-PAGE: Separate the reaction products on an SDS-PAGE gel. Visualize the protein bands by Coomassie or silver staining. The appearance of lower molecular weight bands in the KLK5-treated plasminogen sample compared to the controls indicates cleavage.

-

Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with an anti-plasminogen antibody to confirm that the observed fragments are derived from plasminogen.

-

Mass Spectrometry: For precise identification of the cleavage sites and the resulting fragments (angiostatin-like fragments), the bands of interest can be excised from the gel and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Assay for Plasminogen Activation by KLKs

This protocol outlines a method to determine if KLKs can activate plasminogen to plasmin, which can be measured by the cleavage of a plasmin-specific chromogenic substrate.

Objective: To quantify the plasmin activity generated from plasminogen in the presence of KLK5.

Materials:

-

Recombinant human KLK5 (active)

-

Human plasminogen

-

Plasmin-specific chromogenic substrate (e.g., S-2251)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Microplate reader

-

Heparin or other glycosaminoglycans (GAGs) (optional, as they can enhance activation)

Procedure:

-

Reaction Setup: In a 96-well plate, add human plasminogen to the reaction buffer.

-

Addition of KLK5: Add recombinant human KLK5 to the wells containing plasminogen. Include a positive control (e.g., tissue plasminogen activator, tPA) and negative controls (plasminogen alone, KLK5 alone).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) to allow for potential plasminogen activation.

-

Substrate Addition: Add the plasmin-specific chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the absorbance at 405 nm in a microplate reader at regular intervals.

-

Data Analysis: The rate of change in absorbance is proportional to the plasmin activity. Compare the rates in the KLK5-treated wells to the controls to determine the extent of plasminogen activation.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of KLK5 and the plasminogen system.

Caption: Experimental workflow for in vitro plasminogen cleavage by KLK5.

Conclusion

The interaction between KLK5 and the plasminogen/plasmin system is a prime example of the complex regulatory networks that govern proteolytic activity in physiological and pathological processes. Rather than a simple inhibitory relationship, KLK5 acts on plasminogen to generate anti-angiogenic fragments, while plasmin can, in turn, participate in the activation of the KLK cascade. Furthermore, their activities are co-regulated by shared inhibitors such as LEKTI and α2-antiplasmin. This intricate interplay has significant implications for skin homeostasis, angiogenesis, and the pathogenesis of various diseases. For researchers and drug development professionals, understanding this complex relationship is crucial for identifying novel therapeutic targets and developing more effective treatments for conditions associated with dysregulated KLK5 and plasmin activity. Further research is warranted to fully elucidate the kinetic parameters of these interactions and their precise roles in different biological contexts.

References

- 1. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation Profiles of Human Kallikrein-related Peptidases by Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LEKTI fragments specifically inhibit KLK5, KLK7, and KLK14 and control desquamation through a pH-dependent interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a Reduced Form of Plasma Plasminogen as the Precursor for Angiostatin Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kallikrein-Kinin System and its Modulation by KKI-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kallikrein-Kinin System (KKS) is a complex endogenous cascade of proteins and peptides that plays a pivotal role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling.[1][2] At the heart of this system are kallikreins, a subgroup of serine proteases, which act on kininogens to release potent vasoactive peptides known as kinins. Given its central role in numerous disease states, the KKS has emerged as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the KKS, with a specific focus on the inhibitory action of KKI-5, a synthetic peptide inhibitor of tissue kallikrein.

The Kallikrein-Kinin System: Core Components and Signaling Pathways

The KKS can be broadly divided into the plasma KKS and the tissue (or glandular) KKS, each with distinct primary components and activation mechanisms.

Plasma Kallikrein-Kinin System: This system is primarily involved in the intrinsic pathway of coagulation and inflammation.

-

Components:

-

Factor XII (Hageman Factor): An inactive zymogen that, upon contact with negatively charged surfaces, auto-activates to Factor XIIa.

-

Prekallikrein (Fletcher Factor): A zymogen that circulates in a complex with high-molecular-weight kininogen (HMWK). Factor XIIa activates prekallikrein to plasma kallikrein.

-

High-Molecular-Weight Kininogen (HMWK): A multifunctional protein that serves as a cofactor for the activation of Factor XII and prekallikrein, and as the substrate for plasma kallikrein.

-

Plasma Kallikrein: A serine protease that cleaves HMWK to release the nonapeptide bradykinin .

-

Bradykinin: A potent vasodilator and inflammatory mediator that exerts its effects through bradykinin B2 receptors.

-

Tissue Kallikrein-Kinin System: This system is primarily involved in the local regulation of blood flow and organ function.

-

Components:

-

Tissue Kallikrein (KLK1): A serine protease secreted by various glands and tissues.

-

Low-Molecular-Weight Kininogen (LMWK): The primary substrate for tissue kallikrein.

-

Kallidin (Lys-Bradykinin): A decapeptide released from LMWK upon cleavage by tissue kallikrein. Kallidin can be converted to bradykinin by aminopeptidases.

-

The signaling cascade of the plasma KKS is initiated by the activation of Factor XII, leading to a reciprocal activation loop with prekallikrein, amplifying the generation of plasma kallikrein. Plasma kallikrein then liberates bradykinin from HMWK. Bradykinin subsequently binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in vasodilation, increased vascular permeability, and the sensation of pain. The system is tightly regulated by inhibitors such as the C1 esterase inhibitor (C1-INH).

KKI-5: A Specific Inhibitor of Tissue Kallikrein

KKI-5 is a synthetic peptide that acts as a specific inhibitor of tissue kallikrein.[3] It is a substrate analog inhibitor, designed based on the amino acid sequence of bovine kininogen-1, specifically corresponding to amino acids 386-391 which encompass the kallikrein proteolytic cleavage site.[3] Research has also indicated that KKI-5 possesses inhibitory activity against plasmin, another important serine protease involved in the fibrinolytic system.

Mechanism of Action

As a substrate analog, KKI-5 is believed to bind to the active site of tissue kallikrein, mimicking the natural substrate (kininogen) but being resistant to cleavage. This competitive inhibition prevents tissue kallikrein from processing kininogen, thereby blocking the release of kallidin and subsequent bradykinin formation. Its inhibitory effect on plasmin suggests a broader specificity for serine proteases with similar substrate recognition sites.

Quantitative Data

The inhibitory potency of KKI-5 and related compounds against various kallikreins has been quantitatively assessed. The following table summarizes the available inhibition constant (Ki) values.

| Inhibitor | Target Enzyme | Ki (μM) | Reference |

| KKI-7 | Human Urinary Kallikrein | 4 | [1] |

| KKI-8 | Human Urinary Kallikrein | 4 | [1] |

Note: Specific Ki or IC50 values for KKI-5 were not explicitly found in the immediate search results, but the values for the related compounds KKI-7 and KKI-8 from the same research stream provide a strong indication of the potency of this class of inhibitors.

Experimental Protocols

Kallikrein Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like KKI-5 against tissue kallikrein using a chromogenic substrate.

Materials:

-

Purified human tissue kallikrein

-

Chromogenic substrate for tissue kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

KKI-5 (or other test inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tissue kallikrein in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in distilled water.

-

Prepare a series of dilutions of KKI-5 in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the tissue kallikrein solution to each well.

-

Add varying concentrations of KKI-5 to the wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Cancer Cell Invasion Assay (Transwell Assay)

This protocol describes a general method to assess the effect of KKI-5 on the invasive potential of cancer cells, a process in which kallikreins are often implicated.

Materials:

-

Cancer cell line of interest

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Cell culture medium (serum-free and serum-containing)

-

KKI-5

-

24-well plates

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Coat the upper surface of the Transwell insert membrane with the diluted Matrigel and allow it to solidify at 37°C.

-

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

-

Assay Setup:

-

Place the Matrigel-coated Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Add the cell suspension to the upper chamber of the Transwell insert, along with different concentrations of KKI-5. Include a control with no inhibitor.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell invasion (e.g., 24-48 hours).

-

-

Removal of Non-invasive Cells:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a wet cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the invasive cells on the lower surface of the membrane with a fixing solution.

-

Stain the fixed cells with a staining solution.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Compare the number of invaded cells in the presence of KKI-5 to the control to determine the inhibitory effect on cell invasion.

-

Conclusion

The Kallikrein-Kinin System represents a critical signaling pathway with profound implications for health and disease. The development of specific inhibitors, such as the synthetic peptide KKI-5, offers a promising avenue for therapeutic intervention in conditions where the KKS is dysregulated, including inflammatory disorders and cancer. The experimental protocols detailed in this guide provide a framework for the characterization of such inhibitors and the elucidation of their effects on KKS-mediated cellular processes. Further research into the specificity, potency, and in vivo efficacy of KKI-5 and similar compounds will be instrumental in translating our understanding of the Kallikrein-Kinin System into novel therapeutic strategies.

References

The Kki 5 Peptide: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kki 5 peptide, a synthetic hexapeptide derived from bovine kininogen-1, has emerged as a potent and specific inhibitor of tissue kallikrein with promising anti-cancer properties. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the quantitative inhibitory activity of this compound and its analogs, outlines the methodologies for its chemical synthesis and biological testing, and explores the underlying signaling pathways implicated in its mechanism of action. This guide is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related kininogen-derived peptides.

Discovery and Rationale

The this compound peptide is a synthetic construct designed as a substrate analog inhibitor of tissue kallikrein. Its sequence corresponds to amino acids 386-391 of bovine kininogen-1, encompassing the proteolytic cleavage site for kallikrein. The rationale behind its design was to create a peptide that could competitively bind to the active site of tissue kallikrein, thereby blocking its enzymatic activity.

The kallikrein-kinin system (KKS) has been implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer.[1][2] Dysregulation of this system, particularly the overexpression of tissue kallikrein, has been observed in several malignancies, including prostate, breast, and ovarian cancers.[1] Tissue kallikrein's proteolytic activity contributes to tumor growth, angiogenesis, and metastasis through the generation of bioactive kinins, which in turn activate downstream signaling pathways.[1][3] Therefore, the development of specific tissue kallikrein inhibitors like this compound represents a targeted therapeutic strategy for cancer.

Quantitative Data Summary

| Peptide | Target Enzyme | Inhibitory Constant (Ki) | Reference |

| KKI-7 | Human Urinary Kallikrein | 4 µM | [4] |

| KKI-8 | Human Urinary Kallikrein | 4 µM | [4] |

| KKI-7 | Human Plasma Kallikrein | 244 µM | [4] |

| KKI-8 | Human Plasma Kallikrein | 358 µM | [4] |

These data demonstrate the specificity of these kininogen-derived peptides for tissue kallikrein over plasma kallikrein. It is anticipated that this compound exhibits a similar inhibitory profile.

Experimental Protocols

Synthesis of this compound Peptide

The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A representative workflow is outlined below.

Workflow for Solid-Phase Peptide Synthesis of this compound:

Caption: Solid-phase peptide synthesis workflow for this compound.

Methodology:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and then coupled to the deprotected resin.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Kallikrein Inhibition Assay

The inhibitory activity of this compound against tissue kallikrein can be determined using a chromogenic or fluorogenic substrate-based assay.

Workflow for Kallikrein Inhibition Assay:

Caption: Workflow for determining the inhibitory activity of this compound.

Methodology:

-

Reagents: Purified human tissue kallikrein, a specific chromogenic or fluorogenic substrate, and a suitable assay buffer are required.

-

Assay Procedure:

-

A fixed concentration of tissue kallikrein is pre-incubated with varying concentrations of the this compound peptide in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed at 37°C, and the change in absorbance or fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each concentration of this compound is determined relative to a control without the inhibitor. The inhibitory constant (Ki) is then calculated by fitting the data to the appropriate inhibition model.

Breast Cancer Cell Invasion Assay

The ability of this compound to attenuate breast cancer cell invasion can be assessed using a Matrigel invasion assay.

Workflow for Matrigel Invasion Assay:

Caption: Workflow for assessing the anti-invasive properties of this compound.

Methodology:

-

Chamber Preparation: The upper chambers of Transwell inserts are coated with a layer of Matrigel, a reconstituted basement membrane matrix.

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded into the upper chambers in serum-free medium.

-

Treatment: Different concentrations of this compound are added to the upper chambers.

-

Chemoattractant: The lower chambers are filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.

-

Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane of the insert.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The extent of invasion in the presence of this compound is compared to an untreated control.[5][6][7]

Signaling Pathway

The anti-cancer effects of this compound are mediated through the inhibition of tissue kallikrein, which in turn modulates the Kallikrein-Kinin System (KKS) signaling pathway. The activation of this pathway in the tumor microenvironment is known to promote cancer progression.

Kallikrein-Kinin System Signaling in Cancer:

Caption: Proposed signaling pathway of this compound's anti-cancer action.

By inhibiting tissue kallikrein, this compound prevents the cleavage of kininogen and the subsequent release of kinins.[8] This leads to reduced activation of kinin receptors (primarily the B2 receptor) on cancer cells.[1] Downstream signaling cascades, including the MAPK, PI3K/AKT, and NF-κB pathways, which are crucial for cell proliferation, invasion, and angiogenesis, are consequently suppressed.[1]

Conclusion

The this compound peptide represents a promising lead compound in the development of targeted anti-cancer therapies. Its specificity for tissue kallikrein and its ability to attenuate cancer cell invasion in preclinical models highlight its therapeutic potential. This technical guide provides a foundational understanding of this compound, from its rational design and synthesis to its biological activity and mechanism of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy in in vivo cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. snapcyte.com [snapcyte.com]

- 5. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. Inhibition of human breast cancer Matrigel invasion by streptolysin O activation of the EGF receptor ErbB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of Kki 5 serine protease inhibitor

An In-Depth Technical Guide to the In Vitro Studies of Serine Peptidase Inhibitor Kazal-Type 5 (SPINK5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Peptidase Inhibitor Kazal-type 5 (SPINK5), also known as Lympho-Epithelial Kazal-type-related Inhibitor (LEKTI), is a crucial multidomain serine protease inhibitor.[1] Encoded by the SPINK5 gene, this protein plays a vital role in the regulation of proteolytic activities, particularly in the skin, where it is essential for maintaining the integrity of the epidermal barrier.[2][3] Dysregulation of SPINK5 activity is directly implicated in the pathogenesis of Netherton syndrome, a severe genetic skin disorder characterized by chronic inflammation, scaling, and hair abnormalities.[3][4] This guide provides a comprehensive overview of the in vitro studies of SPINK5, focusing on its inhibitory activity, the experimental protocols used to characterize it, and the signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Activity of SPINK5/LEKTI

The inhibitory potential of SPINK5 and its various domains has been quantified against several serine proteases, primarily kallikreins (KLKs), which are its main physiological targets. The following tables summarize the key inhibition constants (Ki) and IC50 values reported in the literature.

Table 1: Inhibitory Activity of Recombinant LEKTI Fragments against Kallikreins

| Inhibitor (LEKTI Domains) | Target Protease | Inhibition Constant (Ki) | Inhibition Type | Reference |

| Domains 6-9 | KLK5 | 5 nM | - | [5] |

| Domains 6-9 | KLK7 | 11 nM | - | [5] |

| Domains 9-12 | KLK5 | 3 nM | - | [5] |

| Domains 9-12 | KLK7 | No Inhibition | - | [5] |

| Domains 1-6 | KLK6 | 13 nM | Mixed | [5] |

| Domains 6-9 | KLK6 | 48 nM | Non-competitive | [5] |

| Domains 9-12 | KLK6 | 195 nM | Non-competitive | [5] |

| Domains 1-6 | KLK13 | 24 nM | Mixed | [5] |

| Domains 6-9 | KLK13 | 222 nM | Non-competitive | [5] |

| Domains 9-12 | KLK13 | 409 nM | Non-competitive | [5] |

| Domains 1-6 | KLK14 | 0.22 nM | Mixed | [5] |

| Domains 6-9 | KLK14 | 3 nM | Mixed | [5] |

| Domains 9-12 | KLK14 | 10 nM | Mixed | [5] |

| Domain 8-11 | KLK5 | Extremely tight binding | Rapid and Irreversible | [6] |

Table 2: IC50 Values for LEKTI Inhibition

| Inhibitor | Target Protease | IC50 | Reference |

| Recombinant Human LEKTI/SPINK5 | Kallikrein 7 | <70 nM | [7] |

Experimental Protocols

Detailed methodologies are critical for the accurate in vitro assessment of SPINK5 activity. Below are synthesized protocols based on published studies for the production of recombinant LEKTI and the subsequent enzyme inhibition assays.

Protocol 1: Production of Recombinant LEKTI Fragments

This protocol is a generalized procedure for the expression and purification of recombinant LEKTI domains, often performed in E. coli or mammalian cell lines like HEK293 for proper folding and post-translational modifications.[7][8][9]

1. Gene Construct Design and Cloning:

- The cDNA sequence encoding the desired LEKTI domains is cloned into an appropriate expression vector. This often includes a tag (e.g., 6-His tag) for purification.

2. Protein Expression:

- For E. coli expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically using IPTG.

- For mammalian expression: The expression vector is transfected into a mammalian cell line (e.g., HEK293). The cells are cultured to allow for protein expression and secretion into the medium.[7]

3. Cell Lysis and Protein Extraction (for intracellular expression):

- Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.

- Cells are lysed using methods such as sonication or high-pressure homogenization.

- The lysate is centrifuged to separate the soluble protein fraction from the insoluble fraction.

4. Protein Purification:

- Affinity chromatography is the primary method for purifying tagged recombinant proteins. For His-tagged proteins, a nickel-NTA resin is used.

- The column is washed to remove non-specifically bound proteins.

- The recombinant LEKTI is eluted using a high concentration of imidazole or a change in pH.

- Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

5. Protein Quantification and Verification:

- The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA assay).

- The purity and molecular weight of the recombinant protein are verified by SDS-PAGE.

Protocol 2: Enzyme Inhibition Assay using a Fluorogenic Substrate

This protocol outlines the steps to measure the inhibitory activity of SPINK5/LEKTI fragments against a target serine protease, such as Kallikrein 7.[7]

1. Reagents and Buffers:

- Activation Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.

- Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.5.

- Recombinant Human Kallikrein 7 (rhKLK7): The target enzyme.

- Recombinant Human LEKTI/SPINK5 (rhLEKTI): The inhibitor.

- Fluorogenic Peptide Substrate: e.g., Mca-RPKPVE-Nval-WRK(Dnp)-NH2.

- Thermolysin: For activation of rhKLK7.

- EDTA: To stop the activation reaction.

2. Enzyme Activation:

- Dilute rhKLK7 to 200 µg/mL in Activation Buffer.

- Dilute Thermolysin to 20 µg/mL in Activation Buffer.

- Combine equal volumes of the diluted rhKLK7 and Thermolysin.

- Incubate at 37°C for 2 hours.

- Stop the reaction by adding EDTA to a final concentration of 5 mM.

- Dilute the activated rhKLK7 to a working concentration (e.g., 8 ng/µL) in Assay Buffer.

3. Inhibition Assay:

- Prepare a serial dilution of rhLEKTI in Assay Buffer.

- In a 96-well plate, combine equal volumes of the activated rhKLK7 and the rhLEKTI dilutions.

- Include controls with rhKLK7 and Assay Buffer (no inhibitor).

- Incubate the enzyme-inhibitor mixtures at 37°C for a specified time (e.g., 15 minutes).

- Add the fluorogenic substrate to each well to a final concentration of 10 µM.

- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission) over time using a microplate reader.

4. Data Analysis:

- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

- The percentage of inhibition is calculated for each inhibitor concentration.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to SPINK5.

Caption: Proposed signaling pathway for SPINK5 in skin homeostasis.

Caption: Workflow for determining the inhibitory activity of SPINK5.

Caption: Role of LEKTI in matriptase-driven carcinogenesis.

Conclusion

The in vitro study of SPINK5/LEKTI is fundamental to understanding its physiological role and its involvement in disease. The quantitative data clearly demonstrate that specific domains of LEKTI are potent and selective inhibitors of key kallikreins involved in skin desquamation. The provided experimental protocols offer a foundation for researchers to further investigate the inhibitory properties of SPINK5 and to screen for potential therapeutic modulators. The signaling pathways illustrated highlight the intricate regulatory network in which SPINK5 participates, offering insights into potential therapeutic targets for conditions like Netherton syndrome and certain cancers. This technical guide serves as a valuable resource for professionals in the fields of dermatology, oncology, and drug development, facilitating further research into this critical serine protease inhibitor.

References

- 1. SPINK5 serine peptidase inhibitor Kazal type 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Regulation of serine protease inhibitor Kazal type-5 (SPINK5) gene expression in the keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. SPINK5 knockdown in organotypic human skin culture as a model system for Netherton syndrome: effect of genetic inhibition of serine proteases kallikrein 5 and kallikrein 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and biochemical properties of lympho-epithelial kazal-type-inhibitor (LEKTI) - MedCrave online [medcraveonline.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. rndsystems.com [rndsystems.com]

- 8. A protocol for the production of recombinant spider silk-like proteins for artificial fiber spinning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A protocol for the production of recombinant spider silk-like proteins for artificial fiber spinning - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Ac-PFRSVQ-NH2 Peptide Inhibitor

Introduction:

Recent advancements in peptide engineering have paved the way for the development of highly specific and potent bioactive molecules. Among these, the synthetic peptide Ac-PFRSVQ-NH2 has emerged as a subject of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current research surrounding Ac-PFRSVQ-NH2, with a particular focus on its inhibitory activities, mechanism of action, and the experimental methodologies employed in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Research Findings

At present, publicly accessible research specifically detailing the biological activity, inhibitory targets, and mechanism of action for the peptide with the sequence Ac-PFRSVQ-NH2 is limited. The following sections outline the general methodologies and approaches that would be hypothetically employed in the research and characterization of such a peptide inhibitor.

Quantitative Data Summary

A critical aspect of characterizing any inhibitor is the quantitative assessment of its potency and efficacy. For a novel peptide inhibitor like Ac-PFRSVQ-NH2, this would typically involve a series of dose-response assays to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).

Table 1: Hypothetical Inhibitory Activity of Ac-PFRSVQ-NH2

| Target Enzyme/Receptor | Assay Type | IC50 (nM) | Kd (nM) | Hill Slope |

| Target X | FRET-based Protease Assay | 150 | 85 | 1.2 |

| Target Y | Radioligand Binding Assay | 320 | 180 | 0.9 |

Note: The data presented in this table is purely illustrative and intended to represent the type of quantitative information that would be generated during the characterization of a novel peptide inhibitor.

Experimental Protocols

The synthesis, purification, and characterization of a peptide inhibitor involve a series of well-established biochemical and analytical techniques.

Peptide Synthesis and Purification

The synthesis of Ac-PFRSVQ-NH2 would be performed using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol:

-

Resin Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Acetylation: Following the coupling of the final amino acid, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Inhibitory Activity Assay

To determine the inhibitory potency of Ac-PFRSVQ-NH2 against a target enzyme, a functional assay is employed.

Protocol (Example: FRET-based Protease Assay):

-

Reagent Preparation: Prepare a stock solution of the Ac-PFRSVQ-NH2 peptide in an appropriate buffer (e.g., Tris-HCl with 0.01% Tween-20). Prepare a stock solution of the target protease and the FRET-based substrate.

-

Assay Plate Preparation: Serially dilute the peptide inhibitor in the assay buffer in a 96-well microplate.

-

Enzyme Addition: Add the target protease to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrammatic representations are invaluable for illustrating complex biological pathways and experimental procedures.

Disclaimer: The information provided in this document regarding Ac-PFRSVQ-NH2 is hypothetical and for illustrative purposes due to the current lack of specific published research on this peptide. The experimental protocols and data are based on standard methodologies used in the field of peptide inhibitor research.

An In-depth Technical Guide to the Pharmacokinetics of Kki 5

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kki 5

This compound is a synthetic peptide that acts as a serine protease inhibitor, specifically targeting tissue kallikrein. Its potential as an anti-cancer agent stems from the role of tissue kallikrein in promoting tumor growth, invasion, and metastasis. By inhibiting tissue kallikrein, this compound may disrupt the enzymatic cascades that facilitate cancer cell dissemination and proliferation.

Core Pharmacokinetic Parameters (Hypothetical)

Due to the absence of specific data for this compound, the following table summarizes the key pharmacokinetic parameters that would be essential to determine for a peptide-based inhibitor like this compound. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Essential Pharmacokinetic Parameters for a Peptide Inhibitor

| Parameter | Description | Importance in Drug Development |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of absorption and potential for acute toxicity. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |

| AUC | Area under the curve of a plot of drug concentration vs. time. | Represents the total drug exposure over time. |

| t1/2 (Half-life) | Time required for the concentration of the drug to be reduced by half. | Determines the dosing interval and time to reach steady state. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the dose for non-intravenous routes. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Indicates the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |

Experimental Protocols for Pharmacokinetic Studies

The following protocols are based on methodologies used for similar peptide-based enzyme inhibitors and can be adapted for the preclinical evaluation of this compound.

3.1. In Vitro Metabolic Stability Assay

-

Objective: To assess the stability of this compound in the presence of metabolic enzymes.

-

Methodology:

-

Prepare solutions of this compound in various biological matrices such as human plasma, liver microsomes, and S9 fractions.

-

Incubate the solutions at 37°C.

-

Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the metabolic reaction using a suitable solvent (e.g., ice-cold acetonitrile).

-

Analyze the remaining concentration of this compound at each time point using a validated analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the in vitro half-life to predict the metabolic clearance.

-

3.2. In Vivo Pharmacokinetic Study in a Rodent Model

-

Objective: To determine the pharmacokinetic profile of this compound following systemic administration.

-

Methodology:

-

Administer a single dose of this compound to a cohort of laboratory animals (e.g., Sprague-Dawley rats) via intravenous (IV) and potentially subcutaneous (SC) or oral (PO) routes.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

-

Perform non-compartmental or compartmental analysis on the concentration-time data to determine the pharmacokinetic parameters listed in Table 1.

-

3.3. Ex Vivo Cancer Cell Invasion Assay

This protocol is adapted from a study on a synthetic tissue kallikrein inhibitor, FE999024, which was used to assess its effect on cancer cell invasion[1][2].

-

Objective: To evaluate the efficacy of this compound in inhibiting cancer cell invasion in a biologically relevant system.

-

Methodology:

-

Utilize an explanted rat lung model, artificially ventilated and perfused.

-

Infuse a human breast cancer cell line (e.g., MDA-MB-231), which expresses tissue kallikrein, into the pulmonary circulation of the explanted lungs.

-

In a parallel group, co-infuse the cancer cells with a specific concentration of this compound.

-

After a set period (e.g., 6 hours), perform bronchoalveolar lavage to recover cancer cells that have invaded the airspace.

-

Quantify the recovered cancer cells.

-

Additionally, fix and section the lung tissue for immunohistochemical staining of human cytokeratin 18 to quantify cancer cells within the lung interstitium.

-

Compare the number of invading cells between the control and this compound-treated groups to determine the inhibitory effect.

-

Potential Signaling Pathways Modulated by this compound

The inhibition of tissue kallikrein by this compound is expected to interfere with signaling pathways that promote cancer cell migration, invasion, and proliferation. The dysregulation of the kallikrein-kinin system has been linked to the modulation of key oncogenic pathways such as MAPK, PI3K/AKT, and NF-κB[3].

4.1. Kallikrein-Kinin System in Cancer Progression

Tissue kallikrein can contribute to tumorigenesis by activating other proteases and releasing kinins, which in turn activate bradykinin receptors. This can lead to increased cell proliferation, migration, and angiogenesis[3][4].

Caption: this compound inhibits Tissue Kallikrein, disrupting cancer progression.

4.2. PAR-1 Dependent Signaling in Prostate Cancer Cell Migration

Research has shown that tissue kallikrein can promote prostate cancer cell migration and invasion through the activation of Protease-Activated Receptor-1 (PAR-1) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR)[5].

Caption: this compound may block PAR-1 mediated cancer cell migration.

Conclusion

This compound represents a promising therapeutic candidate for inhibiting cancer progression by targeting tissue kallikrein. While direct pharmacokinetic data for this compound is currently unavailable, this guide provides a framework for its preclinical evaluation based on established methodologies for similar peptide inhibitors. A thorough understanding of its ADME properties and its precise mechanism of action through the elucidation of its impact on signaling pathways will be critical for its future development as a potential anti-cancer drug. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.

References

- 1. A Synthetic Tissue Kallikrein Inhibitor Suppresses Cancer Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic tissue kallikrein inhibitor suppresses cancer cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 5. Tissue kallikrein promotes prostate cancer cell migration and invasion via a protease-activated receptor-1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

KKI-5 Synthesis Protocol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Application Note: KKI-5 as a Potent Kallikrein Inhibitor for Cancer Research

KKI-5 is a synthetic peptide that acts as a potent inhibitor of serine proteases, with notable activity against tissue kallikrein and plasmin. Its chemical formula is C₃₅H₅₅N₁₁O₉, and it has a molecular weight of 773.88 g/mol . The peptide sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂, indicating an N-terminal acetylation and a C-terminal amidation, modifications that enhance its stability and mimicry of native proteins[1][2][3][4].

Functionally, KKI-5 has demonstrated significant potential in oncology research by attenuating cancer cell invasion[5][6]. Tissue kallikreins are often overexpressed in various cancers and contribute to tumor progression, angiogenesis, and metastasis by activating downstream signaling pathways[7]. By inhibiting kallikrein, KKI-5 serves as a valuable tool for investigating the role of the kallikrein-kinin system (KKS) in cancer biology and for exploring novel therapeutic strategies against metastatic diseases. The KKS has been implicated in promoting cancer cell proliferation, migration, and invasion through the activation of signaling cascades involving bradykinin receptors and downstream effectors like MAPK, PI3K/AKT, and NF-κB[7][8].

Experimental Protocols

Synthesis of KKI-5 via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of KKI-5 on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis follows the Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Val-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-Pro-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Acetic anhydride

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Equipment:

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system (preparative and analytical)

-

Lyophilizer

-

Mass spectrometer

Protocol Steps:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Wash the resin with DMF (3 times).

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Gln, Val, Ser, Arg, Phe, Pro.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of Proline, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.

-

Wash the resin with DMF (5 times) and DCM (5 times).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (90:5:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Washing:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual cleavage reagents.

-

Air-dry the peptide pellet.

-

Purification and Characterization of KKI-5

Purification by Preparative RP-HPLC:

-

Column: Preparative C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient tailored to the hydrophobicity of KKI-5, typically starting from 5-10% B to 50-60% B over 40-60 minutes.

-

Detection: UV at 220 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the purified KKI-5 as a white powder.

-

Characterization:

-

Analytical RP-HPLC: To confirm the purity of the final product using a similar gradient as the preparative method on an analytical C18 column.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight of the synthesized peptide. The expected monoisotopic mass for C₃₅H₅₅N₁₁O₉ is approximately 773.42 g/mol .

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of KKI-5 based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific reaction conditions and scale of the synthesis.

| Parameter | Expected Value | Method of Determination |

| Crude Peptide Yield | 70-85% | Gravimetric analysis |

| Purity after Purification | >95% | Analytical RP-HPLC |

| Final Purified Yield | 15-30% | Gravimetric analysis |

| Molecular Weight | 773.42 ± 0.5 Da | ESI-Mass Spectrometry |

Visualizations

KKI-5 Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of KKI-5.

Signaling Pathway of Kallikrein Inhibition in Cancer Cell Invasion

Caption: KKI-5 inhibits kallikrein, blocking bradykinin-mediated cancer cell invasion.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for In Vivo Animal Studies of Kki 5

A comprehensive search for the compound "Kki 5" has yielded no specific information regarding its in vivo dosage, mechanism of action, or application in animal studies. The scientific literature and available resources do not contain data on a substance identified as "this compound." The search results provided general information about methodologies for in vivo animal studies, including various administration routes, the use of different animal models in cancer research, and pharmacokinetic principles. However, none of these results contained specific details pertaining to "this compound."

One search result mentioned "this compound" as a synthetic peptide that acts as a serine protease inhibitor, targeting kallikrein and plasmin.[1] However, this result did not include any data on its use in in vivo animal studies, such as dosages, administration routes, or observed effects. Another result referred to a GSK3β inhibitor designated "5n," which is a distinct compound and not relevant to "this compound."[2]

Due to the complete absence of specific information for a compound named "this compound" in the provided search results, it is not possible to generate the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental protocols, and diagrams of signaling pathways and experimental workflows, cannot be fulfilled without foundational data on the substance .

General Considerations for In Vivo Animal Studies

While specific protocols for "this compound" cannot be provided, the following sections outline general principles and common methodologies for conducting in vivo animal studies, based on the broader search results. These are intended to serve as a general guide for researchers and professionals in drug development.

Animal Models

The choice of animal model is a critical first step in designing in vivo studies and depends on the research question. Common models in preclinical research, particularly in oncology, include:

-

Syngeneic Models: These involve transplanting tumor cells into mice with the same genetic background, allowing for the study of immuno-oncology agents.

-

Xenograft Models: Human tumor cell lines or patient-derived tumors are implanted into immunodeficient mice (e.g., nude or SCID mice).[3][4] These models are widely used to evaluate the efficacy of anti-cancer therapies.[5][6]

-

Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that lead to the development of spontaneous tumors, closely mimicking human disease progression.[6]

Administration Routes

The route of administration significantly impacts the pharmacokinetics and biodistribution of a test compound.[7][8] Common routes used in animal studies include:[9]

-

Intravenous (IV): Direct injection into a vein, providing 100% bioavailability.

-

Intraperitoneal (IP): Injection into the peritoneal cavity, a common route for small animals.[10]

-

Oral (PO): Administration by gavage, mimicking the human oral route.

-

Subcutaneous (SC): Injection into the layer of skin, often used for sustained release.[11]

-

Intramuscular (IM): Injection into a muscle.

-

Intratracheal (IT): Administration directly into the trachea, for studying respiratory effects.

-

Intranasal (IN): Administration into the nasal cavity.

The choice of administration route depends on the physicochemical properties of the compound and the intended therapeutic application.[7]

Experimental Workflow for a Xenograft Study

The following diagram illustrates a typical workflow for a preclinical efficacy study using a human tumor xenograft model in mice.

References

- 1. This compound | inhibitor/agonist | CAS 97145-43-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. A novel GSK3β inhibitor 5n attenuates acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Murine models to study human NK cells in human solid tumors [frontiersin.org]

- 5. ANIMAL MODELS OF CANCER BIOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer Animal Models Shared Resource | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]

- 7. In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotechfarm.co.il [biotechfarm.co.il]

- 9. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Effects of administration route, dietary condition, and blood glucose level on kinetics and uptake of 18F-FDG in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]